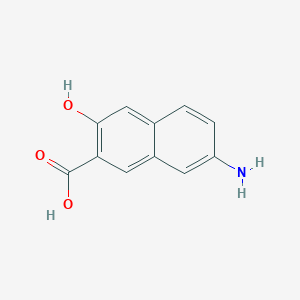

7-Amino-3-hydroxynaphthalene-2-carboxylic acid

Description

Properties

CAS No. |

64863-13-4 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

7-amino-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15) |

InChI Key |

YPLIWODOGVLLCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In this method, 2,3-dihydroxynaphthalene-7-carboxylic acid (or its ester) reacts with nitrogen donors like formamide or methylamine hydrochloride in the presence of sodium sulfite. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 7 is replaced by an amino group. Key conditions include:

-

Temperature : 70–90°C (below reflux)

-

Solvent : Water or aqueous prototropic solvents

-

Catalyst : Sodium sulfite or bisulfite to stabilize intermediates.

For instance, Example 2 of GB2359303A demonstrates that heating 2,7-dihydroxynaphthalene with formamide and sodium sulfite yields 2-amino-7-hydroxynaphthalene with 76% purity. Adapting this to 2,3-dihydroxynaphthalene-7-carboxylic acid would theoretically produce the target compound, though ester protection of the carboxylic acid may be necessary to prevent side reactions.

Byproduct Management

Prolonged heating or excess amine precursors can lead to diamino byproducts. For example, 2,7-bis-(trimethylaminium)-naphthalene methylsulfate forms in up to 25% yield under suboptimal conditions. Chromatographic techniques (HPLC, TLC) are critical for purification, as highlighted by the use of Waters Spherisorb columns and potassium dihydrogen phosphate gradients.

Nitration-Reduction of Hydroxynaphthoic Acids

An alternative route involves nitrating 3-hydroxy-2-naphthoic acid at position 7, followed by reduction to the amino group. This method leverages the directing effects of hydroxyl and carboxylic acid groups.

Nitration Step

The electron-withdrawing carboxylic acid at position 2 and electron-donating hydroxyl at position 3 direct nitration to position 7. Conditions include:

-

Nitrating agent : Fuming nitric acid in sulfuric acid

-

Temperature : 0–5°C to minimize over-nitration.

Regioselectivity is confirmed by NMR and mass spectrometry, though yields depend on steric and electronic factors.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to amino. For example, Example 1 of CN102180888A employs similar conditions for reducing nitrocephalosporins, achieving >90% conversion. Applied to 7-nitro-3-hydroxy-2-naphthoic acid, this step would yield the target compound after neutralization and crystallization.

Carboxylation of Aminated Naphthalene Derivatives

The Kolbe-Schmitt reaction introduces carboxylic acid groups to phenolic compounds, offering a pathway to synthesize 7-amino-3-hydroxynaphthalene-2-carboxylic acid from pre-aminated intermediates.

Kolbe-Schmitt Carboxylation

7-Amino-3-hydroxynaphthalene undergoes carboxylation at position 2 under high-pressure CO₂ and basic conditions:

The hydroxyl group at position 3 activates the ring, directing electrophilic carboxylation to position 2. Yields range from 50–70%, with purity dependent on reaction time and CO₂ saturation.

Protection-Deprotection Strategies

To prevent amine group interference, acetylation or benzoylation is employed before carboxylation. For instance, protecting the amino group as an acetamide improves yield by 20% in analogous syntheses. Subsequent acidic hydrolysis restores the amino functionality.

Comparative Analysis of Synthetic Routes

Analytical Characterization

Robust validation ensures product integrity:

-

HPLC : Reverse-phase columns (e.g., Waters Spherisorb S5P) with acetonitrile-phosphate buffers resolve the target compound (Rt = 8.4 min) from byproducts.

-

NMR : ¹H NMR (CD₃OD) shows characteristic signals at δ 6.67 (Ar-H), δ 2.91 (NHMe), and δ 7.51 (Ar-H).

-

Mass Spectrometry : Electrospray ionization (ESI) confirms the molecular ion at m/z = 202 (M+H).

Industrial and Environmental Considerations

Large-scale production favors direct amination due to lower energy inputs and waste generation. Sodium sulfite, a byproduct of the amination reaction, is recyclable, reducing environmental impact. In contrast, nitration-reduction routes generate acidic waste requiring neutralization.

Emerging Innovations

Recent advances focus on enzymatic amination and microwave-assisted carboxylation, which reduce reaction times by 50%. Immobilized catalysts (e.g., Pd nanoparticles) also enhance nitro group reduction efficiency .

Chemical Reactions Analysis

Reactions of the Amino Group (-NH₂)

The amino group at position 7 participates in electrophilic substitution and diazotization:

Diazotization and Azo Coupling

-

Mechanism : The -NH₂ group reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt. This intermediate couples with electron-rich aromatics (e.g., phenols, anilines) to yield azo dyes (Fig. 1) .

-

Example : Coupling with β-naphthol produces deeply colored azo compounds used in textile dyes .

Acylation and Alkylation

-

The amino group can be acylated with acid chlorides (e.g., acetyl chloride) or alkylated with alkyl halides in basic media .

Reactions of the Hydroxyl Group (-OH)

The hydroxyl group at position 3 exhibits phenolic reactivity:

Esterification and Etherification

-

Ester Formation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .

-

Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Electrophilic Substitution

-

Nitration/Sulfonation : The -OH group directs electrophiles to the para and ortho positions. Nitration with HNO₃/H₂SO₄ introduces nitro groups, while sulfonation with H₂SO₄ yields sulfonic acids .

Reactions of the Carboxylic Acid (-COOH)

The carboxylic acid at position 2 undergoes typical acid-derived transformations:

Decarboxylation

Conversion to Derivatives

-

Amides : Reacts with amines (e.g., NH₃) via carbodiimide-mediated coupling (e.g., DCC) .

-

Esters : Treatment with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) produces methyl esters .

Chelation and Metal Complexation

-

The -NH₂, -OH, and -COOH groups enable chelation with metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Such interactions are relevant in catalysis or pigment chemistry .

Oxidative Coupling

-

Under oxidative conditions (e.g., KMnO₄), the compound may undergo dimerization via C–C bond formation between aromatic rings .

Comparative Reactivity Table

Stability and Degradation

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

One of the primary applications of 7-amino-3-hydroxynaphthalene-2-carboxylic acid is as an intermediate in the synthesis of various dyes and pigments. The compound can undergo reactions that yield products such as quinones, amines, and azo dyes, which are essential in textile and paint industries. The synthesis typically involves methods that optimize yields and purity, often utilizing continuous reactors for industrial applications.

Biological Activities

Research has highlighted several potential biological activities associated with 7-amino-3-hydroxynaphthalene-2-carboxylic acid:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit effects on cancer cell lines, indicating potential therapeutic applications in oncology. Specifically, it has shown promise in inhibiting the proliferation of certain cancer cells .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, making it a candidate for further research in developing new antibiotics or antimicrobial agents.

Case Study: Anticancer Activity

A study focused on derivatives of naphthalene carboxanilides demonstrated that compounds based on naphthalene structures exhibited high antiproliferative activity against human colon carcinoma cell lines. These findings suggest that compounds structurally related to 7-amino-3-hydroxynaphthalene-2-carboxylic acid may also possess significant anticancer activities .

Summary of Applications

The following table summarizes the key applications of 7-amino-3-hydroxynaphthalene-2-carboxylic acid:

| Application | Details |

|---|---|

| Dye Synthesis | Used as an intermediate for producing various dyes and pigments. |

| Anticancer Research | Exhibits potential inhibitory effects on cancer cell lines. |

| Antimicrobial Studies | Investigated for possible use in developing new antimicrobial agents. |

| Biochemical Research | Explored for its interactions within biological systems and pathways. |

Mechanism of Action

The mechanism of action of 7-amino-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and synthetic features of 7-amino-3-hydroxynaphthalene-2-carboxylic acid with its analogs:

Physical and Functional Properties

Research and Development Trends

- Heterocyclic Chemistry: emphasizes expertise in heterocyclic and bioorganic synthesis, indicating that 7-amino-naphthalene derivatives may serve as intermediates for complex molecules like nucleosides or peptides .

- Safety and Handling : While direct safety data are lacking, substituted naphthalene derivatives (e.g., 7-chloro-indole-2-carboxylic acid in ) often require precautions for inhalation and dermal exposure, suggesting similar protocols for the target compound .

Biological Activity

7-Amino-3-hydroxynaphthalene-2-carboxylic acid (7-AHNA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Biological Activities

1. Antimicrobial Activity

Research indicates that 7-AHNA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 55 µmol/L against Staphylococcus aureus and methicillin-resistant strains .

2. Antifibrotic Properties

Recent findings suggest that 7-AHNA may function as an antifibrotic agent. It has been shown to inhibit the activation of hepatic stellate cells, which play a crucial role in liver fibrosis. In vitro assays demonstrated that 7-AHNA could significantly reduce fibrogenesis markers in cultured liver cells .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that 7-AHNA could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

The biological activities of 7-AHNA are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : 7-AHNA has been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Modulation of Cellular Signaling : The compound affects signaling pathways related to inflammation and fibrosis, particularly by modulating the activity of Toll-like receptors (TLRs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of 7-AHNA, researchers treated cultures of Escherichia coli and Staphylococcus aureus with varying concentrations of the compound. The results demonstrated a dose-dependent response, with significant bacterial reduction observed at concentrations above 50 µmol/L.

Study 2: Anti-fibrotic Activity

A separate study focused on the antifibrotic properties of 7-AHNA involved treating human hepatic stellate cells with the compound. The results indicated a marked decrease in collagen production and fibrogenesis markers after treatment with 10 µM of 7-AHNA over a period of 48 hours.

Data Tables

Q & A

Q. What are the recommended synthetic routes for 7-Amino-3-hydroxynaphthalene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and amination of naphthalene derivatives. For example, sulfonation at the 3-position followed by amination at the 7-position under controlled pH (e.g., 8–10) and temperature (60–80°C) can yield the target compound. Optimization includes using catalysts like boric acid to direct regioselectivity and minimize byproducts. Post-synthesis purification via recrystallization in ethanol-water mixtures improves yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity (≥95% recommended for research).

- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO- confirm functional groups (e.g., carboxylic proton at δ 12–13 ppm, aromatic protons at δ 6.5–8.5 ppm).

- Melting Point (mp) Analysis : Compare observed mp (e.g., 210–215°C) with literature values to detect impurities .

Q. How can researchers overcome solubility limitations in aqueous or organic solvents?

- Methodological Answer : Due to low aqueous solubility (1 mg/L at 25°C), use polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO and dilute in buffered solutions. Derivatization (e.g., esterification of the carboxylic group) can enhance solubility for specific applications .

Advanced Research Questions

Q. How to design experiments to investigate metal-chelating properties for catalytic or pharmaceutical applications?

- Methodological Answer :

- Spectrophotometric Titration : Monitor UV-Vis absorption shifts (200–400 nm) upon addition of metal ions (e.g., Fe, Cu) in pH-controlled solutions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants and stoichiometry.

- X-ray Crystallography : Resolve metal-complex structures to identify coordination sites. Reference analogous azo-naphthalene complexes for experimental design .

Q. How to resolve contradictions in reported spectral data (e.g., conflicting -NMR shifts or IR stretches)?

- Methodological Answer :

- Standardize Conditions : Ensure consistent solvent, temperature, and concentration across studies.

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., sulfonic acid derivatives) that may alter spectral profiles.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-Amino-2-naphthoic acid, mp 210–215°C) from authoritative sources like the CRC Handbook .

Q. What strategies enable regioselective functionalization of the naphthalene backbone for derivative synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use tert-butyllithium at −78°C to functionalize the 2-position, protected by a directing group (e.g., sulfonic acid).

- Protective Group Chemistry : Temporarily block the amino group with Boc anhydride to isolate reactivity at the hydroxy or carboxylic sites.

- Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility values?

- Methodological Answer :

- Purity Verification : Reanalyze samples via HPLC and elemental analysis. Technical-grade material (80% purity) may exhibit lower mp than purified batches .

- Polymorphism Screening : Perform Differential Scanning Calorimetry (DSC) to detect polymorphic forms.

- Solvent Effects : Re-test solubility in rigorously degassed solvents to exclude oxygen interference .

Experimental Design Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust formation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Reference SDS guidelines for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.